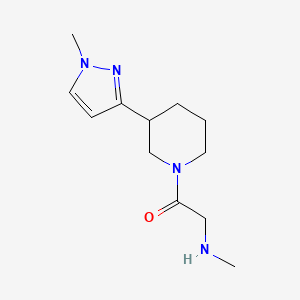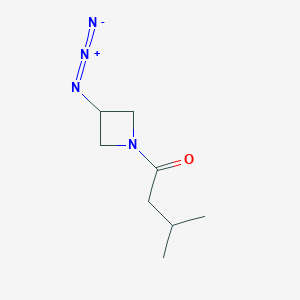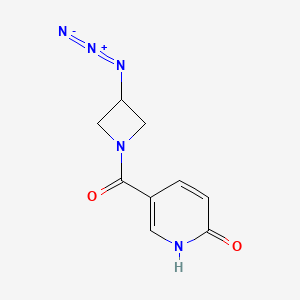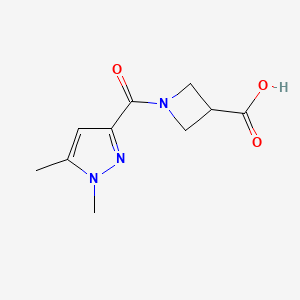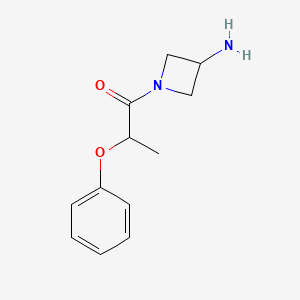
2-氯-3-(3-氟哌啶-1-基)吡嗪
描述
“2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine”, involves various routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine” is characterized by the presence of a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . This structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine” include cyclization, ring annulation, cycloaddition, and direct C-H arylation . These reactions are part of the synthetic routes for pyrrolopyrazine derivatives .科学研究应用
吡嗪衍生物的合成
2-氯-3-(3-氟哌啶-1-基)吡嗪被用作结核分枝杆菌抗结核吡嗪衍生物合成中的底物。这些衍生物表现出显著的体外抗结核活性,突显了该化合物在新治疗剂的开发中的作用 (Foks et al., 2005)。
吡唑烯和吡唑衍生物的开发
该化合物作为各种吡唑烯和吡唑衍生物的前体。这些衍生物已被研究其晶体结构,为设计具有潜在在药物化学和材料科学中应用的分子材料提供了宝贵的见解 (Loh et al., 2013)。
抗菌和抗菌活性
吡嗪衍生物,包括从2-氯-3-(3-氟哌啶-1-基)吡嗪合成的衍生物,显示出有希望的抗菌和抗菌活性。这表明它们在新抗生素和抗菌剂的开发中具有潜力 (Foks et al., 2005)。
氟代吡唑的合成
该化合物参与了氟代吡唑的合成,这些化合物在药物化学中作为重要的构建块,由于其进一步官能化的潜力。这突显了它在探索新药物候选物和药用剂中的实用性 (Surmont et al., 2011)。
抗癌活性
从2-氯-3-(3-氟哌啶-1-基)吡嗪合成的衍生物已被评估其抗癌活性,特别是对抗肺癌。这强调了该化合物对新化疗剂的开发的潜在贡献 (Hammam et al., 2005)。
作用机制
Target of Action
The compound is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting they interact with multiple targets .
生化分析
Biochemical Properties
2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, potentially inhibiting their activity and thus affecting various signaling pathways .
Cellular Effects
The effects of 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and impact overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments influences its interactions with biomolecules and its overall activity .
属性
IUPAC Name |
2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZENQNPOYGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1476271.png)
![3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1476272.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-chloropropan-1-one](/img/structure/B1476275.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine](/img/structure/B1476277.png)
![5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1476278.png)
![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)
![5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476280.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
